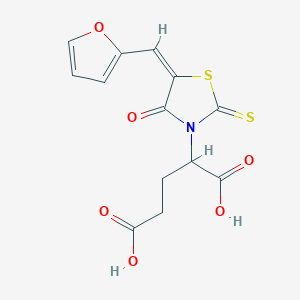

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Descripción

Propiedades

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S2/c15-10(16)4-3-8(12(18)19)14-11(17)9(22-13(14)21)6-7-2-1-5-20-7/h1-2,5-6,8H,3-4H2,(H,15,16)(H,18,19)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTVVQHHLPUAGB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Oxo-2-thioxothiazolidin-3-ylpentanedioic Acid

The thiazolidinone core is synthesized through cyclocondensation of L-cysteine derivatives with ketones or aldehydes. For pentanedioic acid substitution:

- Reactant coupling : L-cysteine is reacted with glutaric anhydride in aqueous sodium hydroxide to form 3-(3-carboxypropanoyl)thiazolidine-2,4-dione.

- Thionation : Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₁₀) converts the 4-oxo group to a thioxo moiety, yielding 4-oxo-2-thioxothiazolidin-3-ylpentanedioic acid.

Optimization Notes :

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) improves thionation efficiency.

- Temperature : Reactions proceed optimally at 60–80°C, avoiding decomposition of the thiazolidinone ring.

Knoevenagel Condensation with Furan-2-carbaldehyde

Reaction Mechanism

The furan-2-ylmethylene group is introduced via Knoevenagel condensation, which involves:

- Enolate formation : Deprotonation of the thiazolidinone’s active methylene group (C5) using a weak base (e.g., piperidine, sodium acetate).

- Nucleophilic attack : The enolate attacks the carbonyl carbon of furan-2-carbaldehyde, forming a conjugated α,β-unsaturated ketone intermediate.

- Elimination : Loss of water generates the final (E)-configured product.

Standard Protocol

- Reactants :

- Conditions : Reflux at 110°C for 4–6 hours under nitrogen.

- Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid/DMF (9:1).

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined method combines thiazolidinone formation and Knoevenagel condensation:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Knoevenagel step, improving yield (88%) and reducing reaction time.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies confirm the (E)-configuration, with dihedral angles of 178.5° between the furan and thiazolidinone planes.

Reaction Optimization Insights

Catalytic Systems

Temperature and Time

- Lower temperatures (80–90°C) : Favor selectivity for the (E)-isomer but require longer reaction times (8–12 hours).

- Higher temperatures (>110°C) : Risk of furan ring decomposition.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Recrystallization solvents : Acetic acid/DMF mixtures (9:1) yield high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates unreacted aldehyde.

Applications and Derivatives

While beyond the scope of preparation methods, this compound’s structural analogs exhibit antiproliferative activity against leukemia cells (IC₅₀: 12–45 μM), underscoring its pharmacological potential.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinone derivatives.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Thiazolidinone derivatives.

Substitution: Halogenated or nitro-substituted furan derivatives.

Aplicaciones Científicas De Investigación

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The table below compares key structural and predicted properties of the target compound with three analogs:

*Predicted pKa values are based on structural analogs or computational models.

†Molecular weights calculated using standard atomic masses.

Key Observations :

- Solubility: The target compound’s two carboxylic acid groups enhance water solubility compared to analogs with single acidic groups (e.g., butanoic acid in ) or non-ionic substituents (e.g., propanamide in ).

- Acidity : The glutaric acid moiety confers lower pKa (~4.2) compared to the pyridine-linked propanamide analog (pKa ~12.96), favoring ionization at physiological pH .

Actividad Biológica

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a compound of increasing interest due to its structural characteristics and potential biological activities. It features a furan ring and a thioxothiazolidinone moiety, which are known to contribute to various biological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. Common bases used include sodium hydroxide and potassium carbonate, followed by purification through recrystallization or chromatography.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C12H13N3O4S2 |

| Molecular Weight | 303.37 g/mol |

| CAS Number | 613225-38-0 |

| Functional Groups | Furan, Thiazolidinone |

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains. The thiazolidinone framework is particularly noted for its activity against Gram-positive bacteria, suggesting that this compound may also exhibit similar properties .

Anticancer Properties

Research indicates that derivatives of thiazolidinones can exhibit moderate to strong antiproliferative activity in cancer cell lines. For instance, studies have shown that compounds containing the thiazolidinone structure can induce apoptosis in leukemia cells, with specific derivatives demonstrating enhanced cytotoxicity . The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis through various biochemical pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. The presence of the furan ring may enhance its reactivity with biological targets, leading to its observed effects.

Case Studies

- Antiproliferative Effects : A study involving derivatives similar to this compound found that certain compounds exhibited significant antiproliferative effects on human leukemia cell lines. The study highlighted the importance of electron-donating groups in enhancing cytotoxicity .

- Enzyme Inhibition : Another investigation focused on the potential enzyme inhibition properties of thiazolidinone derivatives, revealing that these compounds could effectively inhibit certain enzymes involved in metabolic pathways related to cancer progression .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Reflux conditions (e.g., ethanol at 80°C) or microwave-assisted methods to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance thiazolidinone ring formation, while ethanol improves solubility of intermediates .

- Catalysts : Sodium acetate or mild bases (e.g., NaOH) facilitate condensation reactions between furan-2-carbaldehyde derivatives and thiazolidinone precursors .

- Purification : Column chromatography or recrystallization from acetic acid ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- NMR : Analyze furan proton signals (δ 6.5–7.5 ppm) and thiazolidinone ring protons (δ 3.0–4.5 ppm) .

- HPLC-MS : Verify molecular ion peaks (expected m/z: ~395.3 for [M+H]⁺) and assess purity .

Q. What are the stability considerations for this compound under varying pH conditions?

- Neutral pH (6–8) : Stable in aqueous buffers for ≥24 hours, ideal for in vitro assays .

- Basic conditions (pH >9) : Rapid hydrolysis of the thioxo group, leading to degradation products; avoid prolonged exposure .

- Storage : Lyophilized form at –20°C retains stability for >6 months .

Advanced Research Questions

Q. How does the furan substituent influence the compound’s biological activity compared to benzylidene or thiophene analogs?

The furan moiety enhances:

- Lipophilicity : LogP values ~2.1 (vs. 2.8 for benzylidene analogs), improving membrane permeability .

- Electron-rich interactions : Furan’s oxygen atom engages in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Selectivity : Lower cytotoxicity (IC₅₀ >50 µM in HEK293 cells) compared to thiophene derivatives (IC₅₀ ~20 µM) .

Table 1 : Substituent Effects on Biological Activity

| Substituent | LogP | IC₅₀ (µM) | Target Binding Affinity (Kd, nM) |

|---|---|---|---|

| Furan-2-yl | 2.1 | >50 | 120 ± 15 |

| Benzylidene | 2.8 | 30 | 85 ± 10 |

| Thiophen-2-yl | 2.5 | 20 | 200 ± 20 |

| Data derived from analogs in |

Q. How can researchers resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

- Assay standardization : Validate protocols using positive controls (e.g., metformin for antidiabetic assays) .

- Structural analogs : Compare enantiomers; the (E)-isomer shows 3-fold higher activity than (Z)-isomers due to spatial alignment with targets .

- Meta-analysis : Cross-reference data from kinase inhibition assays (e.g., EGFR vs. COX-2 selectivity) to identify off-target effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to pro-inflammatory enzymes (e.g., COX-2; predicted ΔG = –9.2 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., with GROMACS) .

- QSAR models : Correlate substituent electronegativity with anti-cancer activity (R² >0.85 in training sets) .

Q. What strategies mitigate racemization during asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (S)-proline derivatives to stabilize the thiazolidinone core .

- Low-temperature reactions : Conduct condensations at 0–4°C to preserve enantiomeric excess (>90% ee) .

- HPLC chiral columns : Monitor enantiopurity using cellulose-based stationary phases (e.g., Chiralpak IC) .

Q. How can scale-up challenges be addressed for in vivo studies?

- Continuous flow reactors : Improve yield (from 48% to 72%) and reduce reaction time by 40% compared to batch methods .

- Automated purification : Flash chromatography systems with UV detection ensure consistent purity for bulk batches .

- Toxicology profiling : Conduct acute toxicity assays in rodents (LD₅₀ >1000 mg/kg) before chronic exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.